6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane
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Overview
Description
6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a 3,6-diazabicyclo[3.1.1]heptane core. The presence of nitrogen atoms in the bicyclic structure makes it a versatile ligand in coordination chemistry and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. One common method involves the use of 3,6-diazabicyclo[3.1.1]heptane as the starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitrogen atoms in the bicyclic structure can participate in redox reactions, leading to the formation of different oxidation states.
Coordination Chemistry: The compound can act as a ligand, forming complexes with metal ions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms.
Scientific Research Applications
6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. In biological systems, it can bind to opioid receptors, modulating their activity and leading to analgesic effects. The methanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these receptors. Additionally, its bicyclic structure provides stability and rigidity, which are important for its interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
3,6-Diazabicyclo[3.1.1]heptane: The parent compound without the methanesulfonyl group.
6-Methyl-3,6-diazabicyclo[3.1.1]heptane: A similar compound with a methyl group instead of a methanesulfonyl group.
Uniqueness
6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity towards specific molecular targets, making it more versatile and effective in various applications compared to its analogs.
Properties
IUPAC Name |
6-methylsulfonyl-3,6-diazabicyclo[3.1.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)8-5-2-6(8)4-7-3-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAANDQVYBSOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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